molecular formula C12H21FN2O3 B14026353 tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate

tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate

Cat. No.: B14026353
M. Wt: 260.30 g/mol
InChI Key: XOKYQYAOCSZDMU-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate: is a fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate typically involves multiple stepsThe hydroxyiminomethyl group is then introduced through a series of reactions, including oxidation and substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include oximes and nitriles.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyiminomethyl group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

  • tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate
  • tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H21FN2O3

Molecular Weight

260.30 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8-

InChI Key

XOKYQYAOCSZDMU-ZSOIEALJSA-N

Isomeric SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N\O

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.